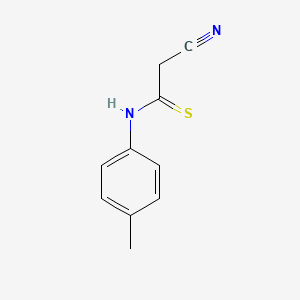

2-cyano-N-(4-methylphenyl)ethanethioamide

CAS No.: 77022-66-3

Cat. No.: VC19337933

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77022-66-3 |

|---|---|

| Molecular Formula | C10H10N2S |

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | 2-cyano-N-(4-methylphenyl)ethanethioamide |

| Standard InChI | InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) |

| Standard InChI Key | XWVTWBWEYRBHCZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=S)CC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-cyano-N-(4-methylphenyl)ethanethioamide, reflects its structure: a benzene ring substituted with a methyl group at the para position, linked to a thioamide group (-N-C=S) and a cyanoethyl chain (-CH₂-C≡N) . The canonical SMILES representation is CC1=CC=C(C=C1)NC(=S)CC#N, while its InChIKey (XWVTWBWEYRBHCZ-UHFFFAOYSA-N) confirms stereochemical uniqueness .

Physicochemical Data

-

Topological Polar Surface Area (TPSA): 67.91 Ų, suggesting moderate solubility in polar solvents .

-

Hazard Statements: H301 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis typically involves 4-methylstyrene as a starting material, reacting with sulfur and ammonium bicarbonate in the presence of tripotassium phosphate (K₃PO₄) and dimethyl sulfoxide (DMSO) as solvents. Key steps include:

-

Sulfur Incorporation: The thioamide group is introduced via sulfurization of intermediate amines.

-

Cyano Group Addition: Cyanide sources (e.g., KCN) facilitate nitrile formation .

An alternative nickel-catalyzed method employs NiBr₂ and PhI(OAc)₂ (iodobenzene diacetate) in hexafluoroisopropanol (HFIP), enabling regioselective C–H functionalization for benzo[b]thiophene derivatives .

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages |

|---|---|---|---|

| K₃PO₄/DMSO-mediated | 61–87% | Ambient temperature, 3–5 hours | Scalable, minimal byproducts |

| Nickel-catalyzed | 62–73% | 50°C, 1–3 hours | High regioselectivity for C–S bonds |

Biological Activity and Mechanisms

Enzyme Inhibition

The thioamide group (-N-C=S) acts as a reversible inhibitor of enzymes by forming covalent bonds with active-site residues. For example, it disrupts tubulin polymerization in cancer cells, akin to derivatives of 2-aminobenzo[b]thiophenes .

Applications in Medicinal and Materials Chemistry

Drug Development

-

Anticancer Agents: Derivatives inhibit tubulin polymerization (IC₅₀ = 0.8–2.4 µM), comparable to combretastatin A-4 .

-

Antimicrobials: Thioamide-metal complexes disrupt bacterial cell membranes .

Materials Science

The compound’s π-conjugated system and sulfur content make it a candidate for:

-

Organic semiconductors: Charge mobility up to 0.1 cm²/V·s in thin-film transistors .

-

Lithium-sulfur batteries: Enhances cathode stability via polysulfide adsorption .

Comparison with Structural Analogues

2-(4-Methylphenyl)ethanethioamide (CAS 97426-53-4)

| Property | 2-Cyano-N-(4-methylphenyl)ethanethioamide | 2-(4-Methylphenyl)ethanethioamide |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂S | C₉H₁₁NS |

| Molecular Weight | 190.27 g/mol | 165.26 g/mol |

| Bioactivity | Anticancer, antimicrobial | Limited reported activity |

| LogP | 2.72 | 1.98 |

The cyano group enhances electrophilicity, improving interactions with biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume